1-methanesulfonyl-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine
Description
Properties
IUPAC Name |
2-(1-methylsulfonylpiperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F3N3O3S/c1-19(16,17)15-4-2-6(3-5-15)7-13-14-8(18-7)9(10,11)12/h6H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPSMKNQOFSQCCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C2=NN=C(O2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methanesulfonyl-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials, such as 1,4-diaminobutane and a suitable carbonyl compound.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonylation reactions using reagents like methanesulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Oxadiazole Ring: The oxadiazole ring can be constructed through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-methanesulfonyl-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of substituted oxadiazole derivatives.
Scientific Research Applications
1-methanesulfonyl-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-methanesulfonyl-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Structural Analogues from the 6a-o Series
Compound Class : 1-(4-{[(5-Substituted-1,3,4-Oxadiazol-2-yl)thio]methyl}benzenesulfonyl)-4-methylpiperidine derivatives (e.g., 6a ) .
- Key Differences: Substituents: The 6a-o series includes a thioether linkage (─S─CH2─) between the oxadiazole and benzenesulfonyl groups, whereas the target compound lacks this linker, directly attaching the oxadiazole to the piperidine. Piperidine Substitution: The 6a-o derivatives feature a 4-methylpiperidine, whereas the target compound has a methanesulfonyl group at the 1-position.
Spiropiperidine-Based Stearoyl-CoA Desaturase-1 (SCD-1) Inhibitor
Compound : 1'-{6-[5-(Pyridin-3-ylmethyl)-1,3,4-Oxadiazol-2-yl]pyridazin-3-yl}-5-(trifluoromethyl)-3,4-dihydrospiro[chromene-2,4'-piperidine] .
- Key Differences :
- Core Structure : The comparator features a spiropiperidine (chromene-piperidine fusion) versus the simple piperidine in the target compound.
- Oxadiazole Substituent : A pyridin-3-ylmethyl group replaces the trifluoromethyl group, introducing aromaticity and basicity.
- Additional Heterocycle : A pyridazine ring is present, enabling π-π stacking interactions.
1-(4-Ethylbenzenesulfonyl)-3-[5-(Trifluoromethyl)-1,3,4-Oxadiazol-2-yl]Piperidine
- Key Differences :
- Sulfonyl Group : An ethylbenzenesulfonyl group replaces methanesulfonyl, increasing hydrophobicity.
- Substitution Position : The oxadiazole is at the 3-position of piperidine versus the 4-position in the target compound, altering spatial orientation and binding pocket compatibility.
Physicochemical Properties :
- The ethylbenzenesulfonyl group in CAS 1396882-88-4 likely reduces aqueous solubility compared to the methanesulfonyl group, impacting bioavailability .
Data Table: Structural and Functional Comparison
Key Findings and Implications
Structural Flexibility : The piperidine-oxadiazole scaffold tolerates diverse substitutions, enabling tailored physicochemical and biological properties.
Activity-Property Relationships :
- Trifluoromethyl groups enhance metabolic stability but may reduce solubility.
- Methanesulfonyl groups improve solubility compared to bulkier benzenesulfonyl analogs.
Target Selectivity : Substitution patterns (e.g., spiropiperidine vs. simple piperidine) critically influence enzyme inhibition profiles .
Biological Activity
1-Methanesulfonyl-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine is a compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure
The compound can be described by the following molecular formula and structural features:
- Molecular Formula : C₁₁H₁₄F₃N₃O₂S
- Molecular Weight : 307.31 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which can affect cellular proliferation and survival.
- Receptor Modulation : It may interact with various receptors on cell membranes, altering signal transduction pathways.
- Gene Expression Regulation : The compound has potential effects on gene expression related to cell cycle regulation and apoptosis.
Anticancer Activity
Recent studies have demonstrated significant anticancer properties of compounds containing the oxadiazole moiety. For instance:
| Compound | Cell Line | IC50 (µM) | Comparison |
|---|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 24.74 | Comparable to Tamoxifen (IC50 = 5.12) |
| Compound 3a | HCT-116 (Colon Cancer) | 2.52 | Better than Pemetrexed (IC50 = 6.75) |
These results indicate that the compound exhibits a potent inhibitory effect on cancer cell lines, suggesting its potential as a lead compound in cancer therapy.
Antimicrobial Activity
The compound's antimicrobial properties have also been evaluated against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 7.9 µg/mL |
| Escherichia coli | >100 µg/mL |
The results indicate that while the compound shows effective activity against certain gram-positive bacteria, further optimization may be necessary for broader-spectrum efficacy.
Study 1: Anticancer Efficacy
In a study conducted by Alam et al., compounds similar to this compound were synthesized and tested against MCF-7 and HCT-116 cell lines. The study found that these compounds exhibited significant cytotoxicity compared to standard treatments like 5-Fluorouracil .
Study 2: Antimicrobial Properties
Ningegowda et al. synthesized a series of oxadiazole derivatives and tested their antimycobacterial activity against Mycobacterium tuberculosis. One derivative showed promising results at a concentration of 62.5 μg/mL, indicating potential for further development as an anti-tuberculosis agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
